

# Application Note: Measuring PF-303 Target Engagement in Cells Using Western Blot

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## Compound of Interest

Compound Name: PF-303

Cat. No.: B610026

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Audience: Researchers, scientists, and drug development professionals.

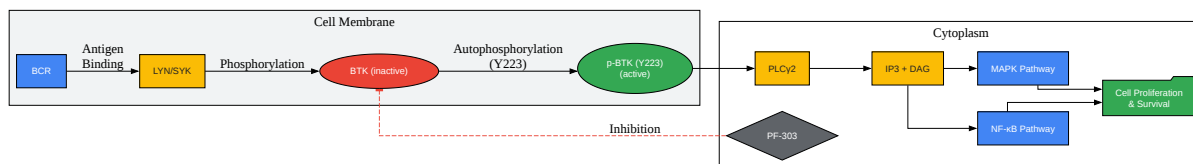
Purpose: This document provides a detailed protocol for assessing the target engagement of **PF-303**, a covalent-reversible inhibitor of Bruton's tyrosine kinase (BTK), in a cellular context using Western blotting.

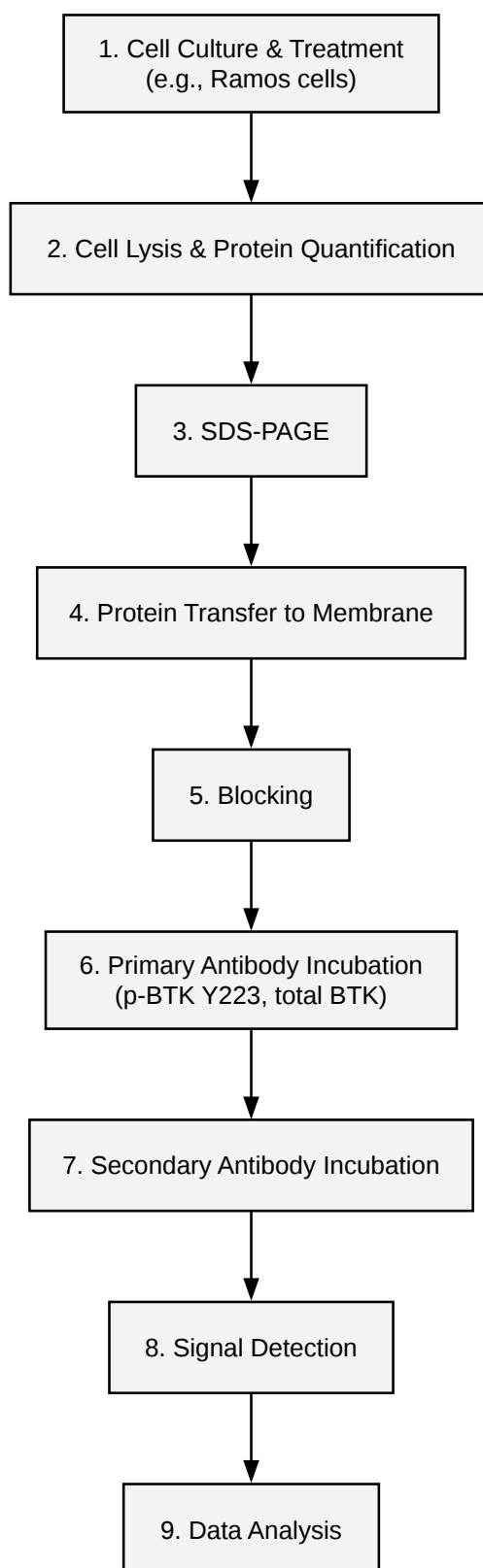
## Introduction

**PF-303** is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.<sup>[1][2]</sup> Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.<sup>[3][4]</sup> Target engagement assays are essential for confirming that a drug candidate interacts with its intended target in a biological system. This application note details a Western blot-based method to measure the engagement of **PF-303** with BTK by quantifying the phosphorylation of BTK at Tyr223, a key autophosphorylation site indicative of its activation state.<sup>[5][6][7]</sup>

## Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation.<sup>[3]</sup> Upon B-cell receptor (BCR) activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF- $\kappa$ B and MAPK pathways.<sup>[8][9]</sup> **PF-303** inhibits this process by binding to BTK.





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